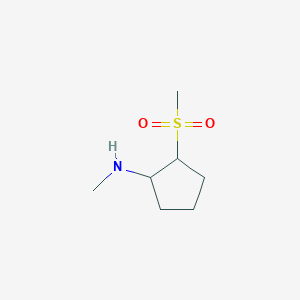

2-methanesulfonyl-N-methylcyclopentan-1-amine

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of sulfur-containing pharmaceutical compounds, which have maintained instrumental importance in drug development for centuries. Sulfur-derived functional groups have been found in a broad range of pharmaceuticals and natural products, with sulfonamides, thioethers, sulfones, and penicillin representing the most common scaffolds in sulfur-containing drugs. The systematic exploration of cyclopentane-based sulfonyl compounds gained momentum as researchers recognized the unique reactivity profiles and structural properties afforded by five-membered ring systems containing sulfur functionalities.

The specific synthesis and characterization of this compound represents part of a larger research initiative focused on developing strain-release reagents and novel synthetic intermediates. Recent advances in synthetic methodologies have enabled more efficient approaches to accessing sulfonyl-substituted cyclic compounds, with particular emphasis on one-pot procedures that utilize readily available starting materials. These developments have facilitated the preparation of previously challenging molecular architectures, including complex sulfonyl-substituted ring systems that serve as valuable synthetic building blocks.

The compound's emergence in chemical databases and commercial availability through specialized suppliers indicates its recognition as a research compound of significant interest to the synthetic organic chemistry community. The systematic study of related cyclopentylamine derivatives has provided important insights into structure-activity relationships within this chemical class, contributing to the broader understanding of how structural modifications influence chemical and biological properties.

Structural Classification and Nomenclature

This compound belongs to the structural class of N-methylated cyclopentylamines bearing sulfonyl substituents. The compound features a five-membered saturated carbocycle with two distinct functional group modifications: a methanesulfonyl group attached to the second carbon of the ring and an N-methyl substitution on the primary amine functionality. This structural arrangement creates a molecule with both electron-withdrawing sulfonyl character and basic amine properties, resulting in unique chemical reactivity patterns.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative naming systems and synonyms include N-methyl-2-(methylsulfonyl)cyclopentan-1-amine, reflecting different approaches to describing the substitution pattern. The structural complexity arises from the specific stereochemical considerations inherent in substituted cyclopentane systems, where the relative positioning of functional groups influences both chemical reactivity and physical properties.

Comparative structural analysis with related compounds reveals the significance of the methanesulfonyl substitution pattern. Similar cyclopentylamine derivatives lacking the sulfonyl functionality, such as (1S,2R)-2-methylcyclopentan-1-amine, exhibit molecular weights of 99.17 grams per mole, contrasting with the 177.26 grams per mole molecular weight of the sulfonyl-substituted variant. This substantial increase in molecular weight reflects the additional sulfur dioxide and methyl group components of the methanesulfonyl functionality.

The three-dimensional molecular architecture can be described through computational chemistry parameters, including topological polar surface area calculations and conformational analysis. The compound exhibits a topological polar surface area of 46.17 square angstroms, with three hydrogen bond acceptors and one hydrogen bond donor. These parameters provide important insights into the molecule's potential interactions with biological systems and its behavior in various chemical environments.

Properties

IUPAC Name |

N-methyl-2-methylsulfonylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMTUPGLFXONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-Methanesulfonyl-N-methylcyclopentan-1-amine

Starting Materials and Key Intermediates

- Cyclopentanone or 2-substituted cyclopentanone derivatives: These provide the cyclopentane ring scaffold.

- Methanesulfonyl chloride or methanesulfonic acid derivatives: Used for introducing the methanesulfonyl group.

- Methylamine or N-methylating agents: For the N-methylation of the amine group.

Detailed Preparation Procedures

Sulfonylation Step

- The sulfonylation is achieved by reacting a 2-substituted cyclopentanone or cyclopentan-1-amine derivative with methanesulfonyl chloride under basic conditions.

- Typical bases include potassium carbonate (K2CO3) or triethylamine (Et3N) to neutralize the HCl generated.

- The reaction is commonly performed in polar aprotic solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2).

- Reaction temperatures are maintained between room temperature and 60 °C, with stirring under inert atmosphere (e.g., nitrogen) to prevent oxidation or moisture interference.

N-Methylation Step

- The amine group is methylated using methylating agents such as methyl iodide (CH3I) or formaldehyde with reducing agents (e.g., sodium cyanoborohydride, NaBH3CN).

- Alternatively, reductive amination can be employed using cyclopentanone and methylamine in the presence of reducing agents.

- The reaction is typically carried out in solvents like dichloromethane or 1,2-dichloroethane under nitrogen atmosphere.

- Purification involves extraction, drying over sodium sulfate, and chromatographic separation (e.g., flash chromatography on basic alumina).

Representative Synthetic Procedure

A representative procedure adapted from related cyclopentylamine sulfonylation and methylation reactions is as follows:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Cyclopentan-1-amine derivative + Methanesulfonyl chloride + K2CO3, MeCN, 0-60 °C, N2 atmosphere | Sulfonylation to introduce methanesulfonyl group at 2-position | Moderate to good yield (50-80%) |

| 2 | Sulfonylated amine + Methyl iodide or reductive amination reagents, CH2Cl2, room temp, N2 | N-methylation of amine group | High yield (70-90%) |

| 3 | Work-up: Extraction, drying (Na2SO4), flash chromatography on basic alumina | Purification to isolate pure this compound | Purity >95% |

Example from Literature

- In a related synthetic example, cyclopentylmethyl tosylate was reacted with amines under basic conditions (K2CO3) in acetonitrile at 60 °C for 24 hours to yield substituted cyclopentylamines. This approach can be adapted for methanesulfonyl derivatives.

- The crude amine intermediate was then subjected to methylation using trifluoroacetic anhydride and triethylamine in dichloromethane under nitrogen atmosphere for 16 hours, followed by aqueous work-up and chromatographic purification.

Analytical Data and Purity

The final product, this compound, typically exhibits:

| Property | Data |

|---|---|

| Molecular Formula | C7H15NO2S |

| Molecular Weight | 177.26 g/mol |

| Purity | ≥ 95% (by chromatographic analysis) |

| Physical State | Colorless oil or crystalline solid |

| Storage | Sealed, dry, 2-8 °C |

Computational chemistry data indicate a topological polar surface area (TPSA) of 46.17 Ų and LogP of 0.1715, suggesting moderate polarity and solubility characteristics.

Summary Table of Preparation Conditions

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Acetonitrile, Dichloromethane | Polar aprotic solvents preferred |

| Base | Potassium carbonate, Triethylamine | Neutralizes acid by-products |

| Temperature | 20-60 °C | Controlled to optimize yield |

| Atmosphere | Nitrogen | Prevents oxidation/moisture interference |

| Reaction Time | 16-24 hours | Ensures complete conversion |

| Purification | Flash chromatography on basic alumina | Efficient for separating product |

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-N-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding N-methylcyclopentan-1-amine.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: N-methylcyclopentan-1-amine.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-N-methylcyclopentan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Key Observations :

- Polarity and Solubility : The methanesulfonyl group in the target compound increases polarity compared to benzyl (electron-donating) or chloro (moderately polar) substituents. This may enhance aqueous solubility, critical for bioavailability in drug design.

- Synthetic Challenges : Introducing methanesulfonyl groups often requires careful handling of sulfonating agents (e.g., MeOTf in ), whereas benzylation or chlorination may involve simpler alkylation/halogenation steps .

- Physical State : The benzyl analog () is a solid, while the chloro derivative () is an oil. The methanesulfonyl compound’s physical state is likely intermediate (crystalline solid or viscous liquid) due to balanced polarity.

Reactivity and Functionalization Potential

- Methanesulfonyl Group : The electron-withdrawing nature of the sulfonyl group activates the cyclopentane ring for nucleophilic substitution or elimination reactions. This contrasts with the benzyl group, which directs electrophilic aromatic substitution .

- Chloro Substituent : The chloro compound () may undergo nucleophilic displacement more readily than the sulfonyl analog due to weaker C-Cl bonds compared to C-SO₂ bonds .

Biological Activity

2-Methanesulfonyl-N-methylcyclopentan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a methanesulfonyl group and an N-methylamine group. Its molecular formula is . This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activity and applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group serves as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and alter cellular signaling pathways, potentially leading to therapeutic effects.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Antitumor Activity : Research indicates that similar compounds with methanesulfonyl groups exhibit significant antitumor activity. For instance, compounds like Clomesone have demonstrated efficacy against various murine tumor models, suggesting that this compound may also possess similar properties due to structural analogies .

- Enzyme Inhibition : The compound's structure allows it to act as a selective inhibitor for certain cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDK4/6 have shown promise in cancer therapy, highlighting the potential role of this compound in this area .

Case Studies

- Cyclin-Dependent Kinase Inhibition : A study focusing on the design of inhibitors for CDK2/4/6 reported that modifications to cyclopentane derivatives can enhance potency and selectivity. The introduction of a methyl group on the cyclopentane ring improved binding affinity, suggesting that similar modifications in this compound could yield effective inhibitors .

- Comparative Analysis with Analogous Compounds : A comparative study indicated that while N-methylcyclopentan-1-amine lacks the methanesulfonyl group, it exhibits different chemical reactivity and biological activity. This underscores the significance of the methanesulfonyl moiety in enhancing biological interactions and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of Cyclopentanone with Methanesulfonyl Chloride : This reaction is facilitated by a base such as triethylamine.

- Reductive Amination : The resulting intermediate undergoes reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.

These steps are performed under controlled conditions to optimize yield and purity.

Table: Comparison of Similar Compounds

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Cyclopentane derivative | Potential CDK inhibition; antitumor activity |

| N-Methylcyclopentan-1-amine | Cyclopentane derivative | Lower reactivity; lacks methanesulfonyl group |

| 2-Methanesulfonylcyclopentan-1-amine | Cyclopentane derivative | Different solubility; altered interaction with targets |

| N-Methyl-2-(methylsulfonyl)cyclohexan-1-amine | Cyclohexane derivative | Different steric effects; varied reactivity |

Q & A

Q. What are the optimal synthetic routes for 2-methanesulfonyl-N-methylcyclopentan-1-amine?

- Methodological Answer : Synthesis typically involves a two-step process:

Formation of N-methylcyclopentan-1-amine : React cyclopentanone with methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to yield the secondary amine .

Sulfonylation : Treat the amine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to introduce the sulfonyl group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Key considerations:

- Control reaction temperature (<0°C during sulfonylation to minimize side reactions).

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H NMR : Expect signals for cyclopentane ring protons (δ 1.5–2.5 ppm, multiplet), N-methyl group (δ ~2.3 ppm, singlet), and methanesulfonyl methyl (δ ~3.0 ppm, singlet). The amine proton may appear as a broad peak (δ ~1.8 ppm) .

- ¹³C NMR : Cyclopentane carbons (δ 25–35 ppm), N-methyl (δ ~35 ppm), and sulfonyl carbon (δ ~50 ppm) .

- HRMS : Calculate exact mass (C₈H₁₅NO₂S): [M+H]⁺ = 190.0903. Use electrospray ionization (ESI) in positive mode for validation .

- HPLC : Optimize retention time using a C18 column (acetonitrile/water gradient) to assess purity (>95% target).

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclopentane causing signal splitting). Strategies include:

- Variable-temperature NMR : Conduct experiments at low temperatures (−40°C) to "freeze" ring conformers and simplify splitting patterns .

- Computational modeling : Use density functional theory (DFT) to predict chemical shifts (software: Gaussian or ORCA) and compare with experimental data .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What strategies mitigate racemization during synthesis if the compound has a chiral center?

- Methodological Answer :

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the reductive amination step to induce enantioselectivity .

- Chiral auxiliaries : Use tert-butanesulfinamide to form a diastereomeric intermediate, which can be cleaved post-synthesis .

- Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or polarimetry .

Q. How does the methanesulfonyl group influence receptor binding in pharmacological studies?

- Methodological Answer : The sulfonyl group enhances binding to targets (e.g., serotonin receptors) via:

- Hydrogen bonding : Interaction with backbone amides (e.g., 5-HT₂C receptor residues) .

- Electrostatic effects : Polar interactions with charged residues in the binding pocket.

Experimental validation : - Perform competitive binding assays (IC₅₀ determination) against radiolabeled ligands (e.g., [³H]mesulergine for 5-HT₂C).

- Use molecular docking (software: AutoDock Vina) to model sulfonyl interactions with receptor homology models .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay systems?

- Methodological Answer :

- Assay validation : Compare results from orthogonal assays (e.g., functional cAMP assays vs. calcium flux assays) to rule out system-specific artifacts .

- Control experiments : Test compound stability under assay conditions (pH, temperature) via LC-MS to detect degradation products .

- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens to reduce false positives .

Stability and Storage

Q. What are the best practices for ensuring long-term stability of this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon) at −20°C to prevent oxidation/hydrolysis.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

- Lyophilization : For aqueous solutions, lyophilize and store as a powder to avoid hydrolytic cleavage of the sulfonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.